molecular formula C17H16ClN3O2 B2650109 4-(2-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-89-5

4-(2-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2650109
CAS No.: 860789-89-5
M. Wt: 329.78
InChI Key: WCDLPOFIDRFFHS-UHFFFAOYSA-N
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Description

The compound “4-(2-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule that contains a 1,2,4-triazole ring. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, triazoles are generally synthesized using the Huisgen 1,3-dipolar cycloaddition, which is a type of organic reaction that generates a five-membered ring from a 1,3-dipole and a dipolarophile .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a phenyl ring, and a phenoxyethyl group. The presence of these functional groups could influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. For example, they can undergo N-alkylation and N-arylation reactions, and can act as ligands in coordination chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the triazole ring, the chlorophenyl group, and the phenoxyethyl group .

Scientific Research Applications

Synthesis and Biological Activities

  • Studies on the synthesis of various 1,2,4-triazole derivatives have shown that these compounds exhibit antimicrobial and antifungal activities. For instance, the synthesis of formazans from Mannich base derivatives has demonstrated moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014). Similarly, novel 1,2,4-triazole derivatives have been synthesized and found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Structural Characterization and Chemical Properties

  • Isostructural 1,2,3-triazole derivatives have been synthesized, with studies focusing on their crystalline structure and molecular properties (Kariuki et al., 2021). Understanding the adsorption of triazole derivatives on surfaces has also been a subject of research, offering insights into their chemical behavior and potential industrial applications (Bentiss et al., 2007).

Corrosion Inhibition

  • The application of triazole derivatives as corrosion inhibitors has been explored, highlighting their effectiveness in protecting metal surfaces in acidic media. This includes the study of new triazole derivatives for their corrosion inhibition efficiency on mild steel in acidic solutions, indicating the potential for these compounds in industrial corrosion protection (Lagrenée et al., 2002).

Molecular Docking and Quantum Chemical Calculations

  • Research involving molecular docking and quantum chemical calculations of triazole compounds aims to elucidate their interaction mechanisms at the molecular level, potentially informing their application in drug design and development (Viji et al., 2020).

Properties

IUPAC Name

4-(2-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-13-19-20(11-12-23-14-7-3-2-4-8-14)17(22)21(13)16-10-6-5-9-15(16)18/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDLPOFIDRFFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC=C2Cl)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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